3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c21-12-17-19(23-9-8-22-17)27-15-5-3-10-24(13-15)20(25)18-16-6-2-1-4-14(16)7-11-26-18/h1-2,4,6,8-9,15,18H,3,5,7,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBGARJGUFGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction, optimizing the catalyst loading, and refining the purification process to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The primary structural divergence among analogs lies in the acyl group attached to the piperidine nitrogen. Key examples include:
*Estimated based on structural similarity.
Key Observations :
Pharmacological and Physicochemical Implications
Metabolic Stability
- Pyrazole/Isoxazole Derivatives () : Heterocyclic groups like pyrazole and isoxazole may reduce CYP450-mediated degradation, as seen in optimized CHK1 inhibitors .
- Isochroman Target Compound: The fused bicyclic system could resist oxidation, improving metabolic stability compared to monocyclic analogs.
Target Binding and Selectivity
- Aromatic Substituents : Isochroman and thiophene (BK71781) may enhance binding to hydrophobic pockets in kinases or GPCRs .
- Sulfonyl Groups () : Polar interactions could improve selectivity for charged binding sites, as seen in ion channel modulators .
Solubility and Bioavailability
- Ethylsulfonyl () : Sulfonyl groups enhance solubility but may reduce membrane permeability .
Biological Activity
3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on existing research.
Chemical Structure and Properties
The compound features a complex structure, which includes a pyrazine ring, a piperidine moiety, and an isochroman carbonyl group. This unique arrangement may contribute to its biological activities by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazine have shown significant antimicrobial properties. For instance, piperidine-based compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains . Although specific data on this compound is limited, its structural similarity to effective antimycobacterial agents suggests potential efficacy.
Cytotoxicity and Cancer Research
The cytotoxicity of compounds similar to this compound has been assessed in various cancer cell lines. For example, related pyrazoline-indole complexes have demonstrated significant anti-proliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells . These findings highlight the need for further investigation into the specific cytotoxic effects of the compound .
The mechanisms through which such compounds exert their biological effects often involve the modulation of cellular pathways. For instance, many piperidine derivatives are known to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes. Moreover, studies have indicated that certain pyrazine derivatives may induce oxidative stress in target cells, leading to apoptosis .
Case Studies and Research Findings
Q & A
Basic Research Questions
What synthetic routes are available for synthesizing 3-((1-(isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?
The compound can be synthesized via nucleophilic substitution and coupling reactions. A typical approach involves:
Piperidine functionalization : Reacting piperidin-3-ol with isochroman-1-carbonyl chloride under Schotten-Baumann conditions to form 1-(isochroman-1-carbonyl)piperidin-3-ol .
Pyrazine activation : Introducing a leaving group (e.g., chloride) at the 3-position of pyrazine-2-carbonitrile via halogenation.
Coupling : Using Mitsunobu or SN2 conditions to link the piperidine moiety to the pyrazine core via an ether bond.
Critical parameters include reaction temperature (0–60°C), solvent choice (THF or DMF), and catalyst (e.g., triphenylphosphine for Mitsunobu reactions) .
How is the compound characterized for structural confirmation?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., piperidin-3-yloxy linkage at pyrazine C3) and isochroman carbonyl integration .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak matching CHNO).
- X-ray crystallography (if crystalline): To resolve stereochemistry of the piperidine and isochroman moieties .
What preliminary biological assays are recommended for assessing activity?
Initial screens should focus on:
- Kinase inhibition : Use ATP-binding assays (e.g., HTRF Kinase-TK) to test CHK1 or related kinase inhibition, given structural similarities to CHK1 inhibitors like CCT244747 .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HCT116, HeLa) to evaluate IC values .
- Solubility and stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
How can reaction yields be optimized for the Mitsunobu coupling step?
Yield optimization involves:
- Catalyst screening : Replace classical triphenylphosphine with polymer-supported reagents to simplify purification .
- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates.
- Stoichiometry : Adjust diethyl azodicarboxylate (DEAD) ratios (1.2–1.5 equiv.) to drive the reaction .
Contradictory reports on ideal conditions (e.g., THF vs. DMF efficiency) suggest systematic DoE (Design of Experiments) for parameter prioritization .
How to resolve contradictory solubility data in different buffered systems?
Discrepancies often arise from:
- pH-dependent ionization : The pyrazine carbonitrile group (pKa ~4.5) may protonate in acidic buffers, altering solubility. Use potentiometric titration (e.g., Sirius T3) to map pH-solubility profiles .
- Counterion effects : Replace chloride salts with mesylate or tosylate to enhance aqueous solubility .
- Aggregation studies : Dynamic light scattering (DLS) to detect nanoaggregates in PBS, which may falsely indicate low solubility .
What computational strategies predict binding modes with kinase targets?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with CHK1’s ATP-binding pocket, focusing on hydrogen bonding with Glu91 and hydrophobic packing with Leu15 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the isochroman-piperidine moiety in the binding site .
- Free energy calculations : MM-GBSA to rank binding affinities compared to known inhibitors (e.g., CCT244747) .
How to address metabolic instability in hepatic microsomes?
- Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxidation or pyrazine ring hydroxylation) .
- Structural blocking : Introduce deuterium at labile C-H positions (e.g., piperidine C3) to slow CYP450-mediated degradation .
- Prodrug design : Mask the carbonitrile group as a phosphonamidate to enhance metabolic resistance .
Contradiction Analysis & Troubleshooting
Why do NMR spectra show unexpected peaks after synthesis?
Common issues include:
- Rotamers : Restricted rotation around the piperidine-carbonyl bond at room temperature, causing split peaks. Acquire spectra at elevated temperatures (e.g., 60°C) .
- Residual solvents : DMF or THF signals (δ 2.7–3.0 ppm) may overlap with product peaks. Use deuterated DMSO-d for better resolution .
- Byproducts : Unreacted isochroman-1-carbonyl chloride (δ 170–175 ppm in ) requires thorough aqueous workup .
How to reconcile conflicting IC50_{50}50 values across cell lines?
Variability may stem from:
- Cell permeability differences : Use LC-MS to quantify intracellular compound levels and correlate with activity .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets (e.g., CDK2 or Aurora kinases) .
- P-gp efflux : Test P-gp inhibitors (e.g., verapamil) in multidrug-resistant lines (e.g., NCI/ADR-RES) .
Methodological Resources
- Synthetic protocols : Modified Mitsunobu conditions from pyrazine-palladium complex syntheses .
- Analytical workflows : HPLC methods adapted from pyrazinecarboxylate purity assessments (C18 column, 0.1% TFA/ACN gradient) .
- Biological assays : CHK1 inhibition protocols from CCT244747 studies (HTRF Kinase-TK kit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
